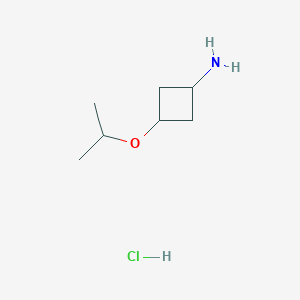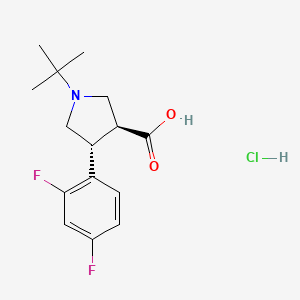
4-(Pyrimidin-2-ylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Pyrimidin-2-ylamino)butanoic acid” is a biochemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI key for “this compound” is RVGJESXWPZEPBG-UHFFFAOYSA-N . This key can be used to retrieve the compound’s structure from databases like ChemSpider .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer and Radioprotective Activities
4-(Pyrimidin-2-ylamino)butanoic acid derivatives have shown promise in anticancer and radioprotective activities. A study by Ghorab et al. (2009) synthesized various isomeric structural purine analogues, including a compound similar to this compound. These compounds exhibited significant in vitro anticancer activity against Ehrlich ascites carcinoma cells and in vivo radioprotective activity (Ghorab et al., 2009).
Supramolecular Synthons in Crystal Structures
Research by PrakashShet et al. (2018) investigated the crystal structure of N-(aryl)-succinamic acids, including 4-oxo-4-(pyridin-2-ylamino)butanoic acid. The study revealed unique supramolecular synthons characterized by specific hydrogen bonding patterns, providing insights into the molecular assembly and potential applications in material science (PrakashShet et al., 2018).
Antimicrobial Activity and DFT Studies
Chioma et al. (2018) conducted a study on 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione, a compound structurally related to this compound. The study explored its antimicrobial activity and used density functional theory (DFT) to analyze the electronic and structural properties, indicating potential applications in drug design and molecular modeling (Chioma et al., 2018).
Molecular and Crystal Structure Studies
Naveen et al. (2016) investigated the molecular and crystal structure of a compound similar to this compound, providing detailed insights into its molecular interactions and potential applications in crystal engineering (Naveen et al., 2016).
Synthesis and Biological Testing
Several studies have focused on the synthesis of derivatives of this compound and their biological testing, indicating the compound's versatility in medicinal chemistry. Freeman et al. (1978) synthesized bicyclic guanidine derivatives related to this compound, exploring their potential in various biological applications (Freeman et al., 1978).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “4-(Pyrimidin-2-ylamino)butanoic acid” and other pyrimidine derivatives could involve exploring their potential as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
Eigenschaften
IUPAC Name |
4-(pyrimidin-2-ylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7(13)3-1-4-9-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGJESXWPZEPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile](/img/structure/B2963908.png)



![2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2963915.png)
![6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2963916.png)
![4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2963917.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2963922.png)
![N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide](/img/structure/B2963923.png)
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)

